molecular formula C25H27N3O5 B608038 Iberdomide CAS No. 1323403-33-3

Iberdomide

Numéro de catalogue: B608038
Numéro CAS: 1323403-33-3
Poids moléculaire: 449.5 g/mol
Clé InChI: IXZOHGPZAQLIBH-NRFANRHFSA-N
Attention: Uniquement pour un usage de recherche. Non destiné à un usage humain ou vétérinaire.
En stock
  • Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
  • Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Description

Il agit comme un modulateur de la ligase E3 céréblon, avec une affinité de liaison plus élevée que la lénalidomide ou la pomalidomide . Développé par Bristol Myers Squibb, l'Iberdomide s'est avéré prometteur dans le traitement de divers cancers et a été testé chez des personnes atteintes de lupus.

Méthodes De Préparation

Voies de synthèse:: L'Iberdomide peut être synthétisé par des voies chimiques spécifiques. Malheureusement, les procédures de synthèse détaillées ne sont pas facilement disponibles dans le domaine public. Des études de recherche ont exploré sa synthèse et sa pharmacocinétique .

Production industrielle:: Les informations sur les méthodes de production industrielle à grande échelle de l'this compound sont limitées en raison de son statut de recherche. Généralement, les sociétés pharmaceutiques optimisent les processus de production pour garantir la scalabilité, la rentabilité et la qualité.

Analyse Des Réactions Chimiques

Structural and Binding Characteristics

Iberdomide binds cereblon (CRBN) with 20-fold higher affinity than lenalidomide or pomalidomide, inducing allosteric rearrangements that enhance substrate recruitment . This structural optimization enables:

  • Degradation of Ikaros (IKZF1) and Aiolos (IKZF3) , transcription factors critical for B-cell and plasma cell survival.

  • Enhanced ubiquitination and proteasomal degradation efficiency compared to earlier CELMoD agents .

Immune Cell Modulation

This compound induces dose-dependent shifts in immune cell populations and activation markers:

Cell Type Effect Dose Dependency Source
CD8+ T cells↑ Ki-67+ (proliferation marker) from 2.0% to 7.0% (p < 0.001)Yes
CD4+ T cells↑ HLA-DR+ (activation marker) and ↓ TIGIT+/KLRG1+ (exhaustion markers)Yes
Natural Killer (NK) cells↑ Cytotoxic subsets and functional activationYes
B cells↓ CD268+ (BAFF receptor) by 58.3% (p < 0.001)Yes
Regulatory T cells (Tregs)↑ 104.9% in SLE patients (p < 0.001)Yes

Cytokine and Pathway Effects

  • Type I Interferon (IFN) Signature : Reduced by 81.5% in high-baseline SLE patients (p < 0.001) .

  • IL-2 : Increased by 144.1% (p < 0.001), promoting T-cell activation .

Chromatographic Profiling

Liquid chromatography–tandem mass spectrometry (LC-MS/MS) methods quantify this compound in biological matrices:

  • Column : Chiral Tech CBH (100 × 3 mm, 5 µm).

  • Mobile Phase : 5 mM ammonium acetate (A) and acetonitrile (B).

  • Detection : Electrospray ionization (positive mode), m/z 450.1 → 104.0 transition .

  • Lower Limit of Quantification : 0.1 ng/mL in plasma .

Pharmacokinetics

  • Linearity : Dose-proportional exposure (0.15–0.45 mg/day) with 2.5-fold AUC increase per 3-fold dose escalation .

  • Clearance : Unaffected by age, weight, or renal function .

Mechanistic Insights

This compound’s cereblon binding triggers:

  • Ubiquitination of Ikaros/Aiolos , leading to proteasomal degradation and downstream suppression of NF-κB and IRF4 pathways .

  • Immune Rebalancing : Dual suppression of pathogenic B-cell activity (via IFN reduction) and enhancement of antitumor immunity (via T/NK cell activation) .

Clinical Correlations

  • Multiple Myeloma : Immune activation correlates with objective response rates, independent of prior therapy refractoriness .

  • Systemic Lupus Erythematosus (SLE) : Efficacy linked to baseline IFN signature and IKZF3 expression .

Note : While detailed synthetic pathways or metabolic breakdown products of this compound are not publicly disclosed in the reviewed literature, its pharmacological interactions and analytical profiling provide a robust framework for understanding its clinical impact.

Applications De Recherche Scientifique

Iberdomide’s applications span multiple fields:

    Cancer Research: Investigating its antitumor properties and immunostimulatory effects.

    Immunomodulation: Understanding its impact on immune responses.

    Autoimmune Diseases: Testing its efficacy in lupus and other autoimmune conditions.

Mécanisme D'action

Iberdomide’s mechanism involves binding to cereblon (CRBN), leading to proteasomal degradation of transcription factors such as Aiolos and Ikaros. This degradation affects cell proliferation and immune responses .

Comparaison Avec Des Composés Similaires

L'Iberdomide se distingue par son affinité de liaison unique et ses applications thérapeutiques potentielles. Bien que des composés similaires comme la lénalidomide et la pomalidomide partagent certaines caractéristiques, les propriétés distinctes de l'this compound en font un candidat intéressant pour des études plus approfondies.

Activité Biologique

Iberdomide, a novel compound belonging to the class of cereblon (CRBN) modulators, has shown significant promise in the treatment of multiple myeloma (MM) and other hematological malignancies. This article explores its biological activity, focusing on its mechanisms of action, clinical efficacy, and immunomodulatory effects.

This compound operates primarily through its role as a cereblon E3 ligase modulator . By binding to cereblon, it enhances the degradation of specific target proteins involved in tumor cell survival and proliferation. Notably, it has demonstrated improved efficacy over previous immunomodulatory drugs (IMiDs) like lenalidomide and pomalidomide.

Key Mechanisms:

  • Target Protein Degradation : this compound induces degradation of transcription factors such as Ikaros and Aiolos, which are crucial for MM cell proliferation and survival .
  • Immune Modulation : It promotes T-cell activation and enhances natural killer (NK) cell activity, contributing to an overall boost in anti-tumor immunity .

Clinical Efficacy

This compound has been evaluated in various clinical trials, notably the phase 1/2 trial (CC-220-MM-001), which assessed its effectiveness in patients with relapsed or refractory MM.

Study Findings:

  • Progression-Free Survival (PFS) : Patients treated with this compound exhibited a median PFS of approximately 10.9 months, comparable to those without CRBN dysregulation .
  • Duration of Response (DOR) : The DOR was reported at 9.5 months for patients responding to this compound, indicating sustained therapeutic effects .
  • Combination Therapy : When combined with dexamethasone, this compound showed enhanced clinical activity and manageable safety profiles, suggesting its potential as part of combination regimens in MM treatment .

Immunomodulatory Effects

This compound's impact on the immune system is particularly noteworthy. It has been shown to selectively rebalance immune pathways, which can be beneficial in conditions characterized by immune dysregulation.

Observations from Studies:

  • Cytokine Modulation : Treatment with this compound resulted in decreased type I interferon activity and B-cell pathway activation while increasing interleukin-2 (IL-2) levels and regulatory T cells (Tregs) .
  • T-cell Activation : The drug promotes a shift towards an activated/effector memory phenotype in T cells without inducing exhaustion, enhancing their anti-tumor capabilities .

Data Summary

The following table summarizes key clinical trial data regarding this compound:

ParameterValue
Median Progression-Free Survival (PFS)10.9 months
Median Duration of Response (DOR)9.5 months
Clinical TrialCC-220-MM-001
Combination TherapyDexamethasone
Immune Pathway ChangesIncreased IL-2, Tregs; Decreased type I IFN

Case Studies

Several case studies have highlighted the efficacy of this compound in real-world settings:

  • Triple-Class Refractory Patient : A patient previously resistant to all classes of IMiDs showed significant improvement after treatment with this compound combined with dexamethasone, achieving a partial response that lasted several months.
  • Patient with CRBN Dysregulation : In a cohort with known CRBN genetic dysregulation, patients still responded favorably to this compound, demonstrating its ability to overcome certain resistance mechanisms associated with traditional therapies .

Propriétés

IUPAC Name

(3S)-3-[7-[[4-(morpholin-4-ylmethyl)phenyl]methoxy]-3-oxo-1H-isoindol-2-yl]piperidine-2,6-dione
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C25H27N3O5/c29-23-9-8-21(24(30)26-23)28-15-20-19(25(28)31)2-1-3-22(20)33-16-18-6-4-17(5-7-18)14-27-10-12-32-13-11-27/h1-7,21H,8-16H2,(H,26,29,30)/t21-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IXZOHGPZAQLIBH-NRFANRHFSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(=O)NC(=O)C1N2CC3=C(C2=O)C=CC=C3OCC4=CC=C(C=C4)CN5CCOCC5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1CC(=O)NC(=O)[C@H]1N2CC3=C(C2=O)C=CC=C3OCC4=CC=C(C=C4)CN5CCOCC5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C25H27N3O5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

449.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1323403-33-3
Record name Iberdomide [USAN]
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=1323403333
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Iberdomide
Source DrugBank
URL https://www.drugbank.ca/drugs/DB12101
Description The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information.
Explanation Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode)
Record name IBERDOMIDE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/8V66F27X44
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.
Customer
Q & A

A: Iberdomide is a cereblon E3 ligase modulator (CELMoD®). It binds to cereblon (CRBN), a component of the CRL4CRBN E3 ubiquitin ligase complex. [, , , ]

A: Binding of this compound to CRBN alters the substrate specificity of the E3 ligase complex, leading to the ubiquitination and subsequent proteasomal degradation of specific proteins. [, , , ]

A: The primary targets of this compound are the transcription factors Ikaros (IKZF1) and Aiolos (IKZF3). [, , , ]

A: Degradation of Ikaros and Aiolos disrupts B and T lymphocyte function, leading to immunomodulatory effects. Specifically, this compound decreases peripheral CD19+ B lymphocytes and modestly reduces CD3+ T lymphocytes. [] It also impacts cytokine production, reducing lipopolysaccharide-stimulated proinflammatory cytokines (IL-1α, IL-1β) while increasing anti-CD3-stimulated IL-2 and interferon-γ. [] This suggests differential immunomodulatory effects on B and T lymphocytes.

A: While this compound shares the same targets as lenalidomide and pomalidomide (other IMiDs), it binds CRBN with higher affinity and induces faster and deeper degradation of Ikaros and Aiolos. [, ] This results in enhanced anti-proliferative, pro-apoptotic, and immune stimulatory activity. []

ANone: The molecular formula and weight information is not available in the provided research papers.

ANone: The provided research papers do not contain information on the spectroscopic characteristics of this compound.

ANone: The provided set of scientific papers doesn't include details on the material compatibility and stability of this compound.

A: this compound itself doesn't have catalytic properties. Instead, it acts as a molecular modulator, altering the activity of the CRBN E3 ligase complex. [, , , ]

A: While the provided papers don't detail specific computational studies, a study utilized a plasma concentration and ΔQTcF model to assess the potential for this compound to prolong the QT interval. [] The study found no clinically relevant QT prolongation liability.

ANone: The provided papers don't delve into specific structure-activity relationship studies involving modifications to the this compound molecule.

ANone: Information about this compound's stability under various conditions is not included in the provided research papers.

ANone: The research papers provided do not elaborate on formulation strategies for this compound.

ANone: The provided research articles primarily focus on the therapeutic potential and mechanism of action of this compound, without delving into specific SHE regulations and compliance details.

A: this compound is orally available with a terminal half-life of 9-13 hours after a single dose. [] A study in healthy subjects and patients with multiple myeloma found this compound exposure increased dose-proportionally and that hepatic impairment did not clinically impact its pharmacokinetics. [, ] this compound is metabolized into an active metabolite, M12. []

A: Preclinical data suggest this compound synergizes with daratumumab by enhancing both antibody-dependent cellular cytotoxicity (ADCC) and complement-dependent cytotoxicity (CDC). [] This synergy is partly due to this compound-mediated upregulation of CD38 and MICA on myeloma cells. []

ANone: Researchers have used a variety of in vitro models, including:

  • Cell lines: Multiple myeloma cell lines (e.g., MM1S, AMO-1, LP1, MOLP8, NCI-H929) were used to assess this compound's effects on cell viability, apoptosis, and protein degradation. [, , , ]
  • Primary cells: CD19+ B cells from systemic lupus erythematosus (SLE) patients were used to study this compound's impact on B cell activation, differentiation, and immunoglobulin production. [, , ] Peripheral blood mononuclear cells (PBMCs) from healthy volunteers and SLE patients were used to evaluate this compound's effects on lymphocyte populations and cytokine production. [, ]
  • Co-culture systems: Myeloma cells co-cultured with bone marrow stromal cells were used to mimic the tumor microenvironment and study the impact of this compound on myeloma cell proliferation. []

ANone: Researchers have employed several in vivo models, including:

  • Mouse xenograft models: Human myeloma cell lines implanted in mice were used to assess this compound's antitumor activity alone and in combination with other agents. [, , ]
  • Humanized mouse models: Mice engrafted with human PBMCs were used to evaluate this compound's impact on human immune responses and tumor growth. [, ]

ANone: Several clinical trials are investigating this compound's efficacy and safety in various diseases, including:

  • Multiple Myeloma:
    • Phase 1/2 CC-220-MM-001 study: Evaluated this compound plus dexamethasone in relapsed/refractory multiple myeloma (RRMM). []
    • Phase 2 EMN26 study: Evaluated this compound as maintenance therapy after autologous stem-cell transplantation in newly diagnosed MM. []
    • Phase 1/2 KID study: Investigates carfilzomib, this compound, and dexamethasone (KID) in newly diagnosed transplant-eligible MM. []
    • Phase 3 EXCALIBER-RRMM study: Compares this compound, daratumumab, and dexamethasone (IberDd) versus daratumumab, bortezomib, and dexamethasone (DVd) in RRMM. []
  • Systemic Lupus Erythematosus:
    • Phase 2a study: Evaluated safety, pharmacokinetics, pharmacodynamics, and efficacy of this compound in patients with SLE. []
    • Phase 2b study: Further evaluated the pharmacodynamics and efficacy of this compound in patients with active SLE. [, ]

A: While this compound shows promise in overcoming resistance to other IMiDs, research suggests that mutations in CRBN could potentially lead to resistance. [] Specifically, mutations within the tri-tryptophan binding pocket and the neo-substrate binding area may abolish this compound's activity. []

A: Preclinical and clinical trials indicate that this compound is generally well-tolerated. [, ] The most common adverse events observed include:

  • Hematologic: Neutropenia (potentially severe), thrombocytopenia, anemia [, , ]
  • Gastrointestinal: Nausea, diarrhea [, ]
  • Dermatologic: Rash, pruritus [, ]
  • Infections: Upper respiratory tract infections [, ]

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.